BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Amino-6-chloro-2,1,3-benzothiadiazole
molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

5-Amino-6-chloro-2,1,3-
Compound Name:
benzothiadiazole

cat. No.: B1383396

An In-Depth Technical Guide to 5-Amino-6-chloro-2,1,3-benzothiadiazole: Molecular
Structure, Weight, and Characterization

Introduction

5-Amino-6-chloro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound of significant
interest in medicinal chemistry and pharmaceutical development. As a key intermediate, its
structural features and physicochemical properties are foundational to its utility in the synthesis
of complex therapeutic agents. This guide provides a detailed examination of its molecular
structure, molecular weight, and the analytical methodologies required for its definitive
characterization, tailored for researchers, scientists, and drug development professionals. The
compound belongs to the benzothiadiazole class, which is recognized for a wide spectrum of
biological activities, including potential antimicrobial and anticancer properties.[1][2] Its primary
application lies in its role as a precursor in the synthesis of Tizanidine, a widely used muscle
relaxant.[1]

Molecular Structure and Elucidation

The molecular architecture of 5-Amino-6-chloro-2,1,3-benzothiadiazole is defined by a
bicyclic system where a benzene ring is fused to a 1,2,5-thiadiazole ring.[1][3] The defining
features are the substituents on the benzene portion of the molecule: an amino group (-NHz) at
position 5 and a chlorine atom (-Cl) at position 6.[1]
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The interplay between these substituents is critical to the molecule's reactivity and electronic
properties. The amino group acts as an electron-donating group, which can influence the
molecule's photophysical characteristics and provides a primary reactive site for further
chemical modifications and the construction of more complex derivatives.[4] Conversely, the
chlorine atom is an electron-withdrawing group that modulates the electron density of the
aromatic system, impacting the regioselectivity of subsequent reactions and often enhancing
biological activity.[4]

The definitive confirmation of this structure relies on a combination of modern spectroscopic
techniques, which together provide a self-validating system of analysis.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy are
indispensable for mapping the carbon-hydrogen framework of the molecule. The chemical
shifts, integration, and coupling patterns of the protons on the aromatic ring provide
unambiguous evidence for the substitution pattern. Spectroscopic data for the related
isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, is available and provides a reference for
the types of signals expected.[5]

e Mass Spectrometry (MS): This technique provides the exact molecular weight and
fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the
elemental composition, CeH4CIN3S, with high accuracy. The isotopic pattern characteristic of
a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the
molecular ion peak) is a key diagnostic feature.[6]

e Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.
Characteristic absorption bands confirm the presence of the amino group (N-H stretching
vibrations typically around 3300-3400 cm~1), the aromatic C-H and C=C bonds, and the C-CI
bond.[4]

Physicochemical Properties and Molecular Weight

The fundamental physicochemical properties of 5-Amino-6-chloro-2,1,3-benzothiadiazole are
summarized below. The molecular weight is a critical parameter for all stoichiometric
calculations in synthetic protocols.
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Property Data Source(s)

Molecular Formula CeHaCINs3S [1107]

Molecular Weight 185.63 g/mol [1][7]

CAS Number 100191-31-9 [1][71[8]
6-chlorobenzolc][1]

IUPAC Name o ) [1]
[9]thiadiazol-5-amine

Appearance Light yellow to yellow Solid [7]

Melting Point 152.5°C [7]

Solubility Soluble in DMSO and ethanol [1]
CCGIAUJBFGRFHE-

InChl Key [1]
UHFFFAOYSA-N

SMILES NC1=CC2=NSN=C2C=C1Cl [1]

Experimental Workflow: Structural Verification

A robust, self-validating workflow is essential to confirm the identity and purity of a given batch
of 5-Amino-6-chloro-2,1,3-benzothiadiazole, particularly in a drug development context
where regulatory standards are stringent.

Step-by-Step Characterization Protocol:

o Sample Preparation: Dissolve the compound in appropriate deuterated solvents for NMR
(e.g., DMSO-ds) and volatile solvents for MS analysis. Prepare a KBr pellet or mineral oil
mull for IR spectroscopy.

e Mass Spectrometry:
o Acquire a high-resolution mass spectrum to confirm the exact mass of the molecular ion.

o Causality: This step validates the elemental formula. The observed mass should be within
5 ppm of the theoretical mass calculated for CeHaCIN3S. The chlorine isotope pattern
serves as a primary confirmation.
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e 1H and 3C NMR Spectroscopy:
o Acquire H, 13C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC).

o Causality: The number of signals, their chemical shifts, and splitting patterns must
correspond to the proposed structure. This confirms the connectivity of atoms and the
specific isomeric arrangement of the amino and chloro groups.

¢ Infrared Spectroscopy:
o Acquire an IR spectrum.

o Causality: The presence of characteristic peaks for N-H and aromatic C=C bonds
validates the key functional groups, corroborating the findings from NMR and MS.

o Purity Analysis (HPLC):
o Develop an HPLC method using a suitable column and mobile phase.

o Causality: A primary peak with an area percentage greater than the required specification
(e.g., >98%) confirms the purity of the sample, ensuring it is suitable for subsequent
synthetic steps or biological assays.

This multi-technique approach ensures the trustworthiness of the material's identity, as each
analysis provides an independent yet complementary piece of structural evidence.
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Caption: Workflow for the structural elucidation and verification of 5-Amino-6-chloro-2,1,3-
benzothiadiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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